molecular formula C6H5ClO2S B13871581 2-Chloro-2-thiophen-2-ylacetic acid

2-Chloro-2-thiophen-2-ylacetic acid

Cat. No.: B13871581
M. Wt: 176.62 g/mol
InChI Key: KEHNAULZRPBKBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-thiophen-2-ylacetic acid can be achieved through various methods. One common approach involves the reaction of thiophene derivatives with chloroacetic acid under controlled conditions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . This method is efficient and environmentally sustainable.

Mechanism of Action

The mechanism of action of 2-Chloro-2-thiophen-2-ylacetic acid involves its interaction with specific molecular targets and pathways. The chloro group and the thiophene ring allow the compound to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-thiophen-2-ylacetic acid is unique due to the presence of both the chloroacetic acid moiety and the thiophene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and development .

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

2-chloro-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C6H5ClO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9)

InChI Key

KEHNAULZRPBKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)Cl

Origin of Product

United States

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